N-(4-anilinophenyl)-4-chlorobenzamide
Description
N-(4-Anilinophenyl)-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to the carbonyl carbon and a 4-anilinophenyl moiety linked to the amide nitrogen. For instance, N-(4-anilinophenyl) benzamide (without the 4-chloro substituent) has been identified as an inhibitor of diguanylate cyclases (DGCs), enzymes critical for bacterial biofilm formation and virulence . The addition of a 4-chloro group likely enhances lipophilicity and binding affinity, as seen in other chlorinated benzamides .
Properties
Molecular Formula |
C19H15ClN2O |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C19H15ClN2O/c20-15-8-6-14(7-9-15)19(23)22-18-12-10-17(11-13-18)21-16-4-2-1-3-5-16/h1-13,21H,(H,22,23) |
InChI Key |
SQJYFCFELUYGQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Physicochemical Differences
- Anilinophenyl vs. Heterocyclic Moieties: Replacing the anilinophenyl group with benzo[d]thiazol-2-yl () or benzo[d]imidazol-2-yl () introduces aromatic heterocycles, which may alter π-π stacking interactions and hydrogen-bonding capacity. For example, the benzo[d]thiazol-2-yl derivative (1.2e) has a higher melting point (202–212°C) due to increased crystallinity . Thiazole Derivatives: N-(4-Phenylthiazol-2-yl)-4-chlorobenzamide () demonstrates significant anti-inflammatory activity, attributed to the thiazole ring’s ability to modulate COX-2 pathways .
Key Research Findings and Trends
Chlorine’s Role : The 4-chloro substituent consistently improves bioactivity across analogues, likely by enhancing membrane permeability and target binding .
Heterocycle Impact : Thiazole and imidazole rings confer distinct pharmacological profiles. Thiazoles favor anti-inflammatory activity, while imidazoles may optimize CNS penetration .
Synthetic Flexibility : Modular synthesis allows rapid generation of derivatives, enabling structure-activity relationship (SAR) studies.
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